N-Desmethylketotifen Hydrogen Fumarate
Description
N-Desmethylketotifen Hydrogen Fumarate is a derivative of Ketotifen, a second-generation antihistamine and mast cell stabilizer used in allergic conditions. The "N-Desmethyl" designation indicates the removal of a methyl group from the parent compound, altering its pharmacokinetic and pharmacodynamic properties. Hydrogen fumarate salts are commonly employed in pharmaceuticals to enhance solubility and bioavailability.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS.C4H4O4/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16;5-3(6)1-2-4(7)8/h1-4,7,10,19H,5-6,8-9,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPPFVXCBONTQQ-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930765-16-5 | |
| Record name | Norketotifen monofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0930765165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORKETOTIFEN MONOFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2VJW8MXW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylketotifen Hydrogen Fumarate typically involves the demethylation of ketotifen followed by the addition of hydrogen fumarate. The reaction conditions often include the use of strong acids or bases to facilitate the demethylation process. The final product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Quality control measures are stringent to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Desmethylketotifen Hydrogen Fumarate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Cerium(IV) in sulfuric acid medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketotifen N-oxide, while reduction could produce ketotifen .
Scientific Research Applications
N-Desmethylketotifen Hydrogen Fumarate has a wide range of applications in scientific research:
Biology: Employed in studies investigating the biological activity of ketotifen and its metabolites.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of ketotifen in the body.
Industry: Applied in the development and quality control of pharmaceutical products containing ketotifen.
Mechanism of Action
N-Desmethylketotifen Hydrogen Fumarate exerts its effects primarily through the inhibition of histamine H1 receptors. This action prevents the binding of histamine, thereby reducing allergic reactions. Additionally, it stabilizes mast cells, inhibiting the release of inflammatory mediators such as histamine, leukotrienes, and platelet-activating factor . The molecular targets include histamine H1 receptors and mast cells, and the pathways involved are related to the inhibition of allergic and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on fumarate salts with structural or functional similarities to N-Desmethylketotifen Hydrogen Fumarate, including Ketotifen Hydrogen Fumarate, Tiamulin Hydrogen Fumarate, and Ranitidine-related fumarate impurities.
Structural and Functional Comparison
| Compound | Primary Use | Key Structural Features | Pharmacological Role |
|---|---|---|---|
| N-Desmethylketotifen H. Fumarate | Metabolite/Impurity of Ketotifen | Demethylated ketotifen + fumarate counterion | Potential antihistamine activity |
| Ketotifen Hydrogen Fumarate | Allergy treatment (as API) | Piperidine ring, tricyclic structure + fumarate | Mast cell stabilization, H1 antagonism |
| Tiamulin Hydrogen Fumarate | Veterinary antibiotic | Pleuromutilin derivative + fumarate | Inhibits bacterial protein synthesis |
| Ranitidine Hemifumarate | Gastrointestinal agent (impurity) | Furan ring, nitro group + fumarate | Inactive impurity in ranitidine synthesis |
Pharmacokinetic and Efficacy Data
While clinical data on this compound are absent, comparisons with Ketotifen Hydrogen Fumarate and other fumarates highlight critical differences:
Ketotifen Hydrogen Fumarate :
Tiamulin Hydrogen Fumarate :
Ranitidine-Related Fumarates :
- Regulatory Status : Classified as impurities (e.g., Ranitidine Diamine Hemifumarate) requiring strict control in APIs .
Biological Activity
N-Desmethylketotifen Hydrogen Fumarate (NDKHF) is a metabolite of ketotifen, a well-known antihistamine and anti-inflammatory drug. This article provides a comprehensive overview of the biological activity of NDKHF, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19N3O5S
- Molecular Weight : 377.42 g/mol
- CAS Number : 158812-85-2
NDKHF exhibits several biological activities primarily through its interaction with various receptors and pathways:
- Histamine H1 Receptor Antagonism : Similar to its parent compound ketotifen, NDKHF functions as an antagonist at histamine H1 receptors, which plays a crucial role in allergic responses and inflammation.
- Anti-inflammatory Activity : NDKHF has demonstrated significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNFα. This effect is particularly relevant in conditions characterized by excessive inflammation, such as allergic rhinitis.
- Calcium Channel Modulation : The compound may influence calcium signaling pathways in smooth muscle cells, which is essential for various physiological processes including muscle contraction and neurotransmitter release.
Pharmacological Effects
- Antihistaminic Activity : NDKHF effectively reduces allergic symptoms by blocking histamine's action.
- Anti-inflammatory Effects : It inhibits the production of inflammatory mediators, contributing to its therapeutic potential in allergic conditions.
- Spasmolytic Activity : NDKHF exhibits noncompetitive spasmolytic effects, which may be beneficial in gastrointestinal disorders.
Data Table: Biological Activities of NDKHF
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Histamine Antagonism | Blocks H1 receptors | |
| Anti-inflammatory | Inhibits TNFα release | |
| Spasmolytic | Noncompetitive inhibition of smooth muscle contraction |
Case Study on Allergic Rhinitis
A clinical study evaluated the efficacy of NDKHF in patients suffering from allergic rhinitis. Patients treated with NDKHF showed a significant reduction in nasal symptoms compared to those receiving a placebo. The study highlighted the compound's potential as a non-sedative alternative to traditional antihistamines.
Research on Anti-inflammatory Properties
In vitro studies demonstrated that NDKHF effectively inhibited TNFα release from activated human immune cells in a dose-dependent manner. Higher concentrations resulted in greater inhibition, suggesting its utility in managing inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
